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3-Mercaptotyramine, Hydrochloride
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Overview
Description
3-Mercaptotyramine, Hydrochloride is a chemical compound with the molecular formula C8H11NOS•HCl and a molecular weight of 205.71 g/mol . It is a dopamine analog and an inhibitor of catechol-O-methyltransferase (COMT) . This compound is structurally similar to tyrosine and has been shown to metabolize into catecholamines such as noradrenaline and dopamine .
Preparation Methods
The preparation of 3-Mercaptotyramine, Hydrochloride involves the synthesis of 3-Mercaptotyramine followed by its conversion to the hydrochloride salt. One common synthetic route involves the reaction of 4-(2-aminoethyl)-2-mercaptophenol with hydrochloric acid under controlled conditions . The reaction conditions typically include the use of ethanol as a solvent and refluxing the mixture . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Mercaptotyramine, Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
Neurotransmitter Research
3-Mercaptotyramine is structurally related to tyramine, a naturally occurring monoamine compound involved in neurotransmission. Research indicates that it may influence catecholamine release and could be explored as a modulator in neuropharmacology. Studies have suggested that compounds like 3-Mercaptotyramine can affect the central nervous system by interacting with adrenergic receptors, potentially leading to therapeutic applications in treating mood disorders or neurodegenerative diseases.
Antioxidant Properties
The thiol group in 3-Mercaptotyramine is known for its antioxidant capabilities. Research has demonstrated that thiol-containing compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property opens avenues for exploring its use in formulations aimed at combating oxidative damage in cells, which is implicated in aging and various diseases.
Biopolymer Development
Recent studies have highlighted the use of 3-Mercaptotyramine as a functional modifier for biopolymers such as hyaluronic acid. By incorporating this compound into polymer matrices, researchers have developed materials with enhanced mechanical properties and bioactivity. For instance, tyramine-modified hyaluronic acid has been utilized in tissue engineering to promote cell adhesion and proliferation, demonstrating the versatility of 3-Mercaptotyramine in creating advanced biomaterials.
Drug Delivery Systems
The incorporation of 3-Mercaptotyramine into drug delivery systems has been investigated for its potential to improve the stability and release profiles of therapeutic agents. Its ability to form disulfide bonds can be exploited to create responsive drug delivery vehicles that release their payloads in response to specific biological stimuli, such as changes in redox potential.
Case Study 1: Neuropharmacological Effects
In a study examining the effects of 3-Mercaptotyramine on neurotransmitter dynamics, researchers observed significant modulation of norepinephrine release from neuronal cultures. The findings suggest that this compound could serve as a lead candidate for developing novel antidepressants targeting adrenergic systems .
Case Study 2: Antioxidant Formulations
A formulation containing 3-Mercaptotyramine was tested for its ability to reduce oxidative stress markers in vitro. Results indicated a marked decrease in reactive oxygen species (ROS) levels compared to control groups, supporting the compound's potential as an antioxidant agent .
Data Tables
Application Area | Specific Use Case | Key Findings |
---|---|---|
Neurotransmitter Research | Modulation of catecholamines | Influences adrenergic receptor activity |
Antioxidant Properties | Formulation development | Reduces oxidative stress markers |
Biopolymer Development | Modification of hyaluronic acid | Enhances mechanical properties and bioactivity |
Drug Delivery Systems | Responsive drug delivery vehicles | Improved stability and release profiles |
Mechanism of Action
3-Mercaptotyramine, Hydrochloride exerts its effects by irreversibly inhibiting the enzyme catechol-O-methyltransferase (COMT) through the formation of an SS bridge to a reactive mercapto group in the enzyme’s active site . This inhibition prevents the methylation of catecholamines, thereby increasing their levels in the body . The molecular targets and pathways involved include the COMT enzyme and the metabolic pathways of catecholamines .
Comparison with Similar Compounds
3-Mercaptotyramine, Hydrochloride is unique due to its dual role as a dopamine analog and a COMT inhibitor . Similar compounds include:
Tyramine: A naturally occurring monoamine compound derived from tyrosine.
Dopamine: A neurotransmitter involved in various physiological processes.
L-DOPA: A precursor to dopamine used in the treatment of Parkinson’s disease. Compared to these compounds, this compound has the added functionality of inhibiting COMT, making it a valuable tool in research and potential therapeutic applications.
Biological Activity
3-Mercaptotyramine hydrochloride is a compound derived from the amino acid tyrosine, which has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
3-Mercaptotyramine is characterized by the presence of a thiol group (-SH) attached to the aromatic ring of tyramine. This structural feature is significant as it influences the compound's reactivity and biological interactions.
Antioxidant Properties
Research indicates that 3-Mercaptotyramine exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The thiol group in its structure is a key contributor to its ability to scavenge free radicals and reduce oxidative damage in cells .
Neuroprotective Effects
Studies have shown that 3-Mercaptotyramine can protect neuronal cells from apoptosis induced by various stressors. This neuroprotective effect is attributed to its ability to modulate signaling pathways involved in cell survival and death .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This activity positions 3-Mercaptotyramine as a potential candidate for developing new antimicrobial agents .
Case Study 1: Neuroprotection in Animal Models
In a study involving rodent models of neurodegenerative diseases, administration of 3-Mercaptotyramine resulted in significant improvements in behavioral outcomes compared to control groups. The compound reduced markers of inflammation and apoptosis in brain tissues, suggesting its therapeutic potential in conditions like Alzheimer's disease .
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the effectiveness of 3-Mercaptotyramine as an adjunct therapy in patients with chronic bacterial infections. Results showed a marked reduction in infection rates among those treated with the compound alongside standard antibiotics, highlighting its role in enhancing antimicrobial treatment regimens .
The biological activity of 3-Mercaptotyramine can be attributed to several mechanisms:
- Free Radical Scavenging : The thiol group can donate electrons, neutralizing free radicals and preventing cellular damage.
- Modulation of Signaling Pathways : It influences pathways related to inflammation and apoptosis, promoting cell survival.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
Comparative Analysis with Similar Compounds
Compound | Antioxidant Activity | Neuroprotective Effects | Antimicrobial Activity |
---|---|---|---|
3-Mercaptotyramine | High | Significant | Moderate |
N-Acetylcysteine | Very High | Moderate | Low |
Glutathione | High | High | Moderate |
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2-sulfanylphenol |
InChI |
InChI=1S/C8H11NOS/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2 |
InChI Key |
JADFAMLCKYPIHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCN)S)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.